Based on its identification as a potential HDAC inhibitor, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide shows promise as a lead compound for developing novel LRAs for HIV treatment. [] LRAs aim to reactivate latent HIV reservoirs, allowing for their elimination by the immune system or antiviral therapies. []
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1